3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-5-oxo-N-(1,3-thiazol-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-oxo-N-(1,3-thiazol-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate thioamide and amine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-oxo-N-(1,3-thiazol-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-amino-5-oxo-N-(1,3-thiazol-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-amino-5-oxo-N-(1,3-thiazol-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-amino-5-oxo-N-(1,3-thiazol-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is unique due to its complex structure, which combines a thiazole ring with a quinoline moiety.
Properties
Molecular Formula |
C15H12N4O2S2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-amino-5-oxo-N-(1,3-thiazol-2-yl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2S2/c16-11-8-6-7-9(2-1-3-10(7)20)18-14(8)23-12(11)13(21)19-15-17-4-5-22-15/h4-6H,1-3,16H2,(H,17,19,21) |
InChI Key |
IWDKSIOHIYCOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=NC=CS4)N)C(=O)C1 |
Origin of Product |
United States |
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